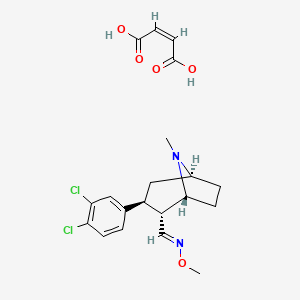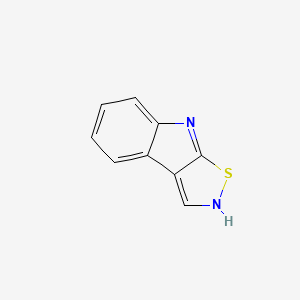
Apricitabine
Vue d'ensemble
Description
L’apricitabine est un inhibiteur nucléosidique de la transcriptase inverse (INTI) expérimental conçu pour lutter contre l’infection par le virus de l’immunodéficience humaine (VIH). Il est structurellement apparenté à la lamivudine et à l’emtricitabine, et comme ces composés, il est un analogue de la cytidine . L’this compound s’est montré prometteur lors des essais cliniques pour sa capacité à inhiber la réplication du VIH, même dans les souches résistantes aux autres INTI .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying nucleoside analogues and their interactions with enzymes.
Biology: Investigated for its effects on HIV replication and resistance mechanisms.
Medicine: Potential therapeutic agent for treating HIV infections, especially in cases where resistance to other NRTIs is observed.
Industry: Development of new antiviral drugs and formulations
Mécanisme D'action
L’apricitabine exerce ses effets en inhibant l’enzyme transcriptase inverse du VIH. Cette enzyme est cruciale pour la réplication du virus. En s’intégrant à l’ADN viral, l’this compound provoque une terminaison prématurée de la chaîne d’ADN, empêchant ainsi le virus de se répliquer . Les cibles moléculaires comprennent le site actif de l’enzyme transcriptase inverse, et les voies impliquées sont celles liées à la réplication et à la transcription virale .
Composés similaires :
- Lamivudine
- Emtricitabine
- Zalcitabine
- Stavudine
- Didanosine
Comparaison : L’this compound est unique en sa capacité à conserver son activité contre les souches du VIH qui ont développé une résistance aux autres INTI. Contrairement à la lamivudine et à l’emtricitabine, l’this compound montre une réduction inférieure à deux fois de la sensibilité en présence de multiples mutations de résistance . Cela en fait un candidat précieux pour le traitement des infections à VIH résistantes aux médicaments .
Analyse Biochimique
Biochemical Properties
Apricitabine is a deoxycytidine analogue nucleoside reverse transcriptase inhibitor . It retains substantial in vitro activity against HIV-1 containing many mutations associated with nucleoside reverse transcriptase inhibitor resistance .
Cellular Effects
This compound has shown a low potential for cellular or mitochondrial toxicity in vitro . It influences cell function by reducing plasma viral load levels .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV . It shows a less than twofold reduction in susceptibility in the presence of either up to five thymidine analogue mutations or the M184V mutation .
Temporal Effects in Laboratory Settings
This compound is well absorbed orally, with a bioavailability of 65–80% . Its plasma elimination half-life is approximately 3 hours, and the intracellular half-life of its triphosphate (TP) metabolite is 6–7 hours . This supports twice-daily dosing .
Dosage Effects in Animal Models
In a double-blind, randomized, placebo-controlled Phase II monotherapy trial in antiretroviral-naive patients, this compound doses of 1,200 and 1,600 mg/day reduced plasma viral load levels by 1.65 and 1.58 log 10 HIV RNA copies/ml, respectively, after 10 days of treatment .
Metabolic Pathways
This compound is metabolized to this compound triphosphate . An in vivo model of the relationship between viral response and this compound dose incorporating intracellular this compound triphosphate, viral load and CD4 count has been constructed and demonstrates a robust relationship between this compound exposure and antiviral effect .
Transport and Distribution
This compound is renally eliminated, giving a low potential for hepatic drug interactions . Intracellular this compound-TP levels are markedly reduced in the presence of lamivudine or emtricitabine, indicating that clinical co-administration of this compound together with these agents will not be possible .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’apricitabine implique un processus en plusieurs étapes à partir du 2-®-benzoyloxyméthyl-1,3-oxathiolane. Les étapes clés incluent :
Formation du cycle oxathiolane : Cela est réalisé par une réaction de cyclisation.
Introduction de la base cytosine : Cette étape implique le couplage de l’intermédiaire oxathiolane avec un dérivé de cytosine.
Déprotection et purification : Le produit final est obtenu en éliminant les groupes protecteurs et en purifiant le composé.
Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela inclut l’utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et l’efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’apricitabine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion en sa forme triphosphate dans les cellules.
Réduction : Non observée couramment.
Substitution : Implique le remplacement des groupes fonctionnels pendant la synthèse.
Réactifs et conditions courants :
Oxydation : Implique généralement des enzymes cellulaires qui convertissent l’this compound en sa forme triphosphate active.
Substitution : Utilise des réactifs tels que des dérivés de cytosine et des intermédiaires oxathiolane dans des conditions contrôlées.
Principaux produits :
Triphosphate d’this compound : La forme active du médicament dans les cellules.
Composés intermédiaires : Formés pendant le processus de synthèse.
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes.
Biologie : Investigue ses effets sur la réplication du VIH et les mécanismes de résistance.
Médecine : Agent thérapeutique potentiel pour le traitement des infections à VIH, en particulier dans les cas où une résistance aux autres INTI est observée.
Industrie : Développement de nouveaux médicaments et formulations antiviraux
Comparaison Avec Des Composés Similaires
- Lamivudine
- Emtricitabine
- Zalcitabine
- Stavudine
- Didanosine
Comparison: Apricitabine is unique in its ability to retain activity against HIV strains that have developed resistance to other NRTIs. Unlike lamivudine and emtricitabine, this compound shows a less than twofold reduction in susceptibility in the presence of multiple resistance mutations . This makes it a valuable candidate for treating drug-resistant HIV infections .
Propriétés
IUPAC Name |
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCFYKJDVMSIR-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166974 | |
| Record name | Apricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Apricitabine is a type of medicine called a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by blocking reverse transcriptase, a protein that HIV needs to make more copies of itself. | |
| Record name | Apricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
160707-69-7, 143338-12-9 | |
| Record name | Apricitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apricitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APRICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APRICITABINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Apricitabine and what is its mechanism of action?
A1: this compound (ATC) is a deoxycytidine analogue nucleoside reverse transcriptase inhibitor (NRTI) being developed for the treatment of HIV-1 infection. [] Like other NRTIs, ATC acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. [, , ] this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form (ATC-TP). [, , ] ATC-TP then competes with natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain, ultimately terminating chain elongation and inhibiting viral replication. [, , ]
Q2: How does this compound's mechanism differ from other deoxycytidine analogues?
A2: While ATC shares its mechanism of action with other deoxycytidine analogues like lamivudine (3TC) and emtricitabine (FTC), its resistance profile sets it apart. [, , ] ATC retains activity against HIV-1 strains with the M184V mutation, a common mutation that confers resistance to 3TC and FTC. [, , ] Additionally, ATC demonstrates activity against viruses with specific thymidine analogue mutations (TAMs) and other nucleoside-associated mutations, which often limit the effectiveness of other NRTIs. [, ]
Q3: How does the K65R mutation affect this compound's activity?
A3: The K65R mutation in HIV-1 RT reduces this compound's effectiveness by decreasing its binding affinity to the enzyme, thus hindering its incorporation into the viral DNA. [] Interestingly, unlike some other NRTIs, this resistance doesn't appear to be due to increased excision of incorporated ATC. []
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound is well-absorbed orally, with a bioavailability ranging from 65% to 80%. [] It exhibits linear pharmacokinetics, and its plasma elimination half-life is approximately 3 hours. [] The intracellular half-life of its active triphosphate metabolite (ATC-TP) is longer, ranging from 6 to 7 hours. [] This supports a twice-daily dosing regimen. [] this compound is primarily eliminated through renal excretion with minimal hepatic metabolism. []
Q5: Does food intake influence the pharmacokinetics of this compound?
A5: A study in healthy volunteers showed that a high-fat meal does not significantly impact the pharmacokinetics of a single 1200 mg dose of this compound. [, ] Both the maximum concentration (Cmax) and area under the concentration-time curve (AUC) remained similar in both fed and fasted states, indicating bioequivalence. [, ]
Q6: Are there any known drug interactions with this compound?
A6: Co-administration of this compound with other deoxycytidine analogues like lamivudine or emtricitabine is not recommended. [, , ] These drugs compete for the same intracellular phosphorylation pathway, leading to markedly reduced levels of this compound triphosphate (ATC-TP) and diminished antiviral activity. [, ]
Q7: Does trimethoprim affect this compound's elimination?
A7: Yes, trimethoprim significantly inhibits the renal excretion of both this compound and its metabolite, BCH-335. [] This interaction is similar to trimethoprim's effect on lamivudine excretion. [] In clinical practice, co-administration with trimethoprim is expected to increase this compound exposure. []
Q8: What is the in vitro activity of this compound against HIV-1?
A8: this compound exhibits potent in vitro activity against a wide range of HIV-1 laboratory strains and clinical isolates, including those resistant to other NRTIs. [, , , ] It retains activity against HIV-1 harboring the M184V mutation and demonstrates efficacy in the presence of certain TAMs and other nucleoside-associated mutations. [, , ]
Q9: Has this compound shown efficacy in clinical trials?
A9: Yes, this compound has demonstrated promising antiviral activity in both treatment-naïve and treatment-experienced HIV-1-infected patients. [, , ] In a Phase II clinical trial involving treatment-naive patients, this compound monotherapy resulted in significant reductions in plasma viral load compared to placebo. [] Similarly, positive results were observed in a Phase IIb study involving treatment-experienced patients with M184V and NRTI resistance. []
Q10: What is the resistance profile of this compound?
A10: this compound has a favorable resistance profile compared to other NRTIs. [, , ] While the K65R mutation reduces its susceptibility, it maintains activity against viruses with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine. [, , ] Additionally, this compound shows activity against viruses with certain TAMs and other NRTI-associated mutations. [, , ]
Q11: Does this compound select for specific resistance mutations?
A11: this compound demonstrates a low propensity for selecting resistance mutations in vitro and in clinical trials. [, ] Studies have shown that it does not select for additional resistance mutations in HIV-1 variants containing K65R, M184V, or M184V plus TAMs. []
Q12: What is known about the safety profile of this compound?
A12: this compound has demonstrated a good safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were generally mild and included headache and rhinitis. [] Importantly, this compound shows a low potential for mitochondrial toxicity, a concern with some other NRTIs. []
Q13: What is the significance of the molecular structure of this compound?
A13: The specific structural features of this compound, a novel deoxycytidine analogue, contribute to its unique pharmacological properties and resistance profile. [, ] Although the provided abstracts lack detailed information on its molecular formula, weight, and spectroscopic data, its structure allows for effective phosphorylation to its active triphosphate form and interaction with HIV-1 reverse transcriptase. [, , , ] Further research exploring the structure-activity relationship (SAR) is crucial to understand how modifications to its structure impact its activity, potency, and selectivity. [, ]
Q14: Are there any ongoing efforts to optimize this compound formulation?
A14: While the provided abstracts lack specific details on analytical methods, quality control, and stability studies, research on this compound formulation and optimization is vital for enhancing its therapeutic potential. [] Exploring different formulation strategies can improve its stability under various conditions, enhance solubility for easier administration, and optimize bioavailability for greater efficacy. []
Q15: What are the future directions for this compound research?
A15: Further research on this compound is necessary to fully elucidate its clinical potential. Key areas of focus include:
- Long-term efficacy and safety: Conducting larger and longer-term clinical trials to assess the durability of its antiviral activity and confirm its long-term safety profile. [, ]
- Optimal treatment regimens: Investigating the use of this compound in combination with other antiretroviral agents to develop highly effective and well-tolerated treatment regimens. []
- Resistance monitoring: Continuously monitoring for the emergence of resistance mutations to guide appropriate clinical use and inform the development of next-generation NRTIs. []
- Drug delivery and targeting: Exploring novel drug delivery systems to enhance its penetration into specific tissues and cellular compartments, potentially improving efficacy and reducing systemic exposure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)
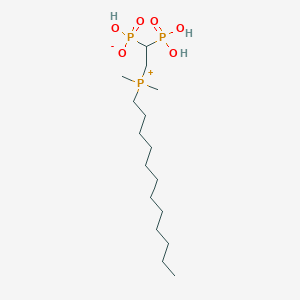
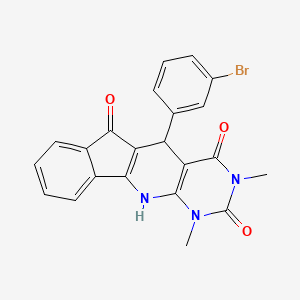
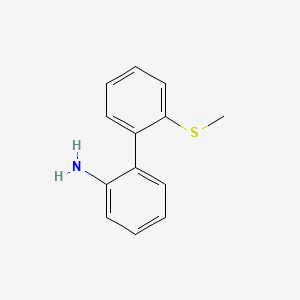

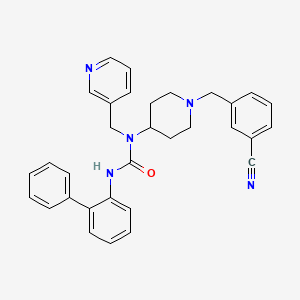

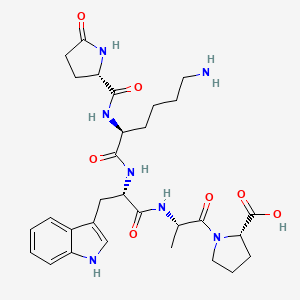
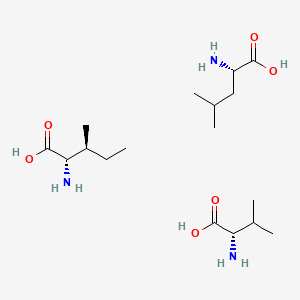
![(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1667503.png)
